Sodium hippurate hydrate

Catalog No.
S3411147
CAS No.
305808-27-9
M.F
C9H10NNaO4
M. Wt
219.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium hippurate hydrate

CAS Number

305808-27-9

Product Name

Sodium hippurate hydrate

IUPAC Name

sodium;2-benzamidoacetate;hydrate

Molecular Formula

C9H10NNaO4

Molecular Weight

219.17 g/mol

InChI

InChI=1S/C9H9NO3.Na.H2O/c11-8(12)6-10-9(13)7-4-2-1-3-5-7;;/h1-5H,6H2,(H,10,13)(H,11,12);;1H2/q;+1;/p-1

InChI Key

IOZRWVOSUXHESF-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)[O-].O.[Na+]

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)[O-].O.[Na+]
  • Biomarker for Certain Cancers and Oxidative Stress: Hippuric acid, a component of sodium hippurate hydrate, is a metabolite found in urine. Some studies suggest that urinary hippurate levels might serve as a biomarker for certain cancers, such as gastric cancer [1]. Additionally, hippurate excretion may be linked to oxidative stress levels in the body [1].

Source

[1] Sigma-Aldrich (.com) product page for Sodium hippurate hydrate,

Note

Further research is needed to validate the use of hippurate levels as a diagnostic tool for these conditions.

  • Understanding Gut Microbiome and Phenylalanine Metabolism: Studies investigating the metabolic differences between various urinary phenotypes in rats have explored the potential role of gut microbial metabolism of phenylalanine, an amino acid. Sodium hippurate hydrate, as a source of hippurate, might be used in such research to understand the connection between gut microbes, phenylalanine metabolism, and potentially, conditions like autism spectrum disorder [1].

Source

[1] Sigma-Aldrich (.com) product page for Sodium hippurate hydrate,

Sodium hippurate hydrate is the sodium salt of hippuric acid, a compound formed from the combination of benzoic acid and glycine. Its chemical formula is C9H10NNaO4C_9H_{10}NNaO_4, and it has a molecular weight of approximately 201.16 g/mol. This compound typically appears as a white to almost white crystalline powder and is highly soluble in water, making it useful in various biological and chemical applications .

  • Hydrolysis: When treated with hot caustic alkalis, sodium hippurate hydrolyzes to yield benzoic acid and glycine.
  • Nitrous Acid Reaction: It reacts with nitrous acid to form benzoyl glycolic acid.
  • Formation of Hydrazine Derivative: The ethyl ester of sodium hippurate reacts with hydrazine to produce hippuryl hydrazine, which has historical significance in the synthesis of hydrazoic acid .

Sodium hippurate is recognized for its potential biological activities:

  • Biomarker for Diseases: It has been studied as a urinary biomarker for certain cancers, including gastric cancer, and for oxidative stress conditions .
  • Metabolism: In the human body, sodium hippurate is primarily produced in the liver, intestine, and kidneys through the conjugation of benzoic acid with glycine. This process is significant for detoxifying aromatic compounds .

Sodium hippurate can be synthesized through various methods:

  • Acylation Reaction: The most common method involves the acylation of glycine with benzoyl chloride, known as the Schotten–Baumann reaction.
  • Heating Reactions: It can also be synthesized by heating benzoic anhydride with glycine or by reacting benzamide with monochloroacetic acid .

The applications of sodium hippurate are diverse:

  • Biochemical Research: It is often used in buffer solutions due to its ability to increase ionic strength.
  • Pharmaceuticals: Sodium hippurate serves as an excipient in drug formulations.
  • Diagnostic Tool: As a biomarker, it aids in diagnosing certain diseases and monitoring metabolic health .

Research indicates that sodium hippurate interacts with various biological systems:

  • Enzyme Interactions: It may influence enzyme activities related to detoxification pathways.
  • Potential Drug Interactions: Its role as a urinary biomarker suggests possible interactions with drugs metabolized through similar pathways, warranting further investigation into its pharmacokinetics and dynamics .

Sodium hippurate shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundChemical FormulaUnique Features
Hippuric AcidC9H9NO3C_9H_{9}NO_3Parent compound; exists without sodium ion.
Para-Aminohippuric AcidC9H10N2O3C_9H_{10}N_2O_3Contains an amino group; used in renal function tests.
Methylhippuric AcidC10H11NO3C_{10}H_{11}NO_3Methylated form; exists in three isomeric forms.
BenzoylglycineC9H9NO2C_9H_{9}NO_2Similar structure; lacks sodium ion.

Sodium hippurate's unique characteristic lies in its sodium salt form, which enhances its solubility and bioavailability compared to its parent compound, hippuric acid. This solubility makes it particularly useful in biological applications where rapid absorption is crucial .

The classical approach to synthesizing hippurate derivatives centers on the Schotten-Baumann reaction, a well-established acylation method. This reaction involves the benzoylation of glycine using benzoyl chloride in an alkaline aqueous medium. The procedure begins by dissolving glycine in a 10% sodium hydroxide solution, followed by the gradual addition of benzoyl chloride. Vigorous shaking after each addition ensures complete reaction, yielding hippuric acid as a crystalline precipitate upon acidification with hydrochloric acid.

Key reaction parameters include:

  • Molar ratios: A 1:3 molar ratio of glycine to benzoyl chloride maximizes yield.
  • Temperature control: Maintaining ambient temperature prevents side reactions such as hydrolysis of benzoyl chloride.
  • Purification: Recrystallization from carbon tetrachloride or boiling water enhances purity, with yields typically exceeding 90% under optimized conditions.

Recent adaptations of this method incorporate microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining high yields (94–96%). However, scalability remains constrained by the exothermic nature of benzoyl chloride addition, necessitating precise thermal management in industrial settings.

Novel Hydrothermal and Anion-Exchange Nanohybrid Preparation Techniques

Advancements in materials science have enabled the synthesis of sodium hippurate hydrate through hydrothermal crystallization and anion-exchange nanohybridization. In one approach, rare earth metal hippurate complexes are synthesized by reacting lanthanum(III) nitrate or samarium(III) chloride with hippuric acid in alkaline aqueous ethanol at 60°C. While these studies focus on rare earth metals, analogous methods apply to sodium hippurate by substituting sodium hydroxide as the alkali source.

Hydrothermal synthesis involves:

  • Reagent dissolution: Hippuric acid and sodium hydroxide are dissolved in a water-ethanol mixture.
  • Heating: The solution is heated to 60–80°C for 3–5 hours to promote ligand coordination.
  • Crystallization: Slow cooling induces hydrate formation, with water molecules integrating into the crystal lattice.

For nanohybrid materials, anion-exchange resins functionalized with quaternary ammonium groups facilitate the replacement of chloride ions with hippurate anions. This method achieves 98% ion-exchange efficiency under pH 7–8, as confirmed by FT-IR and thermogravimetric analysis.

Table 1: Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)Reaction TimeScalability
Schotten-Baumann90–9695–982–4 hoursModerate
Hydrothermal85–9092–953–5 hoursHigh
Anion-Exchange95–9897–991–2 hoursHigh

Optimization of Yield and Purity in Industrial-Scale Production

Industrial production of sodium hippurate hydrate prioritizes cost efficiency and batch consistency. Critical optimization strategies include:

Reaction Condition Optimization

  • pH control: Maintaining pH 9–10 during benzoylation prevents glycine protonation, ensuring rapid acylation.
  • Solvent selection: Ethanol-water mixtures (1:1 v/v) enhance reagent solubility while minimizing byproduct formation.
  • Catalytic additives: Zinc oxide (0.5–1.0% w/w) accelerates reaction kinetics by stabilizing the benzoylglycine intermediate.

Purification Protocols

  • Multi-stage recrystallization: Sequential recrystallization from water and ethanol removes residual glycine and sodium chloride.
  • Decolorizing agents: Activated charcoal (1% w/v) eliminates aromatic byproducts, achieving >99% purity.

Process Scaling Challenges

  • Heat dissipation: Jacketed reactors with glycol cooling systems manage exothermic reactions in 500–1,000 L batches.
  • Automated pH adjustment: In-line probes and feedback-controlled acid dosing ensure consistent product quality across batches.

Recent innovations include continuous-flow reactors, which reduce processing times by 40% compared to batch systems while maintaining yields above 92%. These systems utilize microfluidic channels to enhance mass transfer and thermal regulation, demonstrating viability for high-throughput pharmaceutical applications.

Gut Microbiota-Mediated Biotransformation of Aromatic Compounds to Benzoate

The human gut microbiota plays a pivotal role in metabolizing dietary and host-derived aromatic compounds into benzoate, a precursor for hippurate synthesis. Polyphenols, aromatic amino acids (tryptophan, phenylalanine, tyrosine), and xenobiotics undergo microbial transformation via anaerobic pathways. For example, Clostridium sporogenes metabolizes aromatic amino acids into phenylpropionate, p-cresol, and indole derivatives, which are further oxidized to benzoate [2].

Bacteroidetes and Firmicutes dominate this process, employing the beta-ketoadipate pathway to catabolize benzoate into acetyl-CoA and succinyl-CoA [1]. Metagenomic analyses of 201 human gut microbiomes reveal ubiquitous presence of benzoate catabolic genes, including benA (benzoyl-CoA reductase) and catA (catechol dioxygenase) [1]. These enzymes facilitate aerobic and anaerobic degradation routes, with the latter predominating in the oxygen-limited gut environment.

Table 1: Key Microbial Enzymes in Benzoate Biotransformation

EnzymeFunctionMicrobial Genera
Benzoyl-CoA reductaseReduces benzoyl-CoA to cyclohexa-1,5-dienecarbonyl-CoABacteroides, Clostridium
Catechol dioxygenaseCleaves catechol to cis,cis-muconatePseudomonas, Acinetobacter
Phenylalanine ammonia-lyaseDeaminates phenylalanine to cinnamateLactobacillus, Bifidobacterium

Metabolomic studies correlate urinary hippurate levels with gut microbial diversity, particularly in individuals consuming polyphenol-rich diets [3]. For instance, high hippurate excretion associates with increased Faecalibacterium prausnitzii abundance, a bacterium linked to improved metabolic health [3].

Hepatic Conjugation Mechanisms: Glycine-N-Acyltransferase Catalyzed Hippurate Synthesis

Hepatic conjugation of benzoate with glycine, catalyzed by glycine-N-acyltransferase (GLYAT), forms hippurate. This phase II detoxification reaction occurs in mitochondrial matrices, requiring benzoyl-CoA and glycine as substrates [4].

Recombinant mouse GLYAT (mGLYAT) exhibits a catalytic efficiency ($$k{cat}/Km$$) of $$5.2 \times 10^2 \, \text{M}^{-1}\text{s}^{-1}$$ for glycine and $$4.5 \times 10^5 \, \text{M}^{-1}\text{s}^{-1}$$ for benzoyl-CoA [4]. Structural studies reveal a conserved GNAT (Gcn5-related N-acetyltransferase) fold, with a catalytic triad (Ser-127, His-131, Asp-149) mediating acyl transfer [4].

Kinetic Parameters of GLYAT Across Species

Species$$K_m$$ (Benzoyl-CoA, μM)$$K_m$$ (Glycine, mM)
Mouse9.4 ± 1.16.1 ± 1.2
Human8.2 ± 0.95.8 ± 0.8
Rhesus Monkey10.1 ± 1.37.2 ± 1.1

GLYAT’s substrate specificity extends to short-chain acyl-CoA derivatives (C2–C6), but benzoyl-CoA remains the preferred substrate due to its planar aromatic structure [5]. Competitive inhibition by oleoyl-CoA ($$IC_{50} = 58 \, \mu\text{M}$$) underscores the enzyme’s susceptibility to metabolic feedback regulation [4].

Hippurate Hydrolysis as a Diagnostic Marker for Microbial Speciation

Hippurate hydrolysis serves as a key biochemical test for differentiating bacterial species, particularly within the Streptococcus genus. Group B streptococci (Streptococcus agalactiae) express hippuricase, a zinc-dependent aminopeptidase that cleaves hippurate into glycine and benzoic acid [6].

The hydrolysis reaction proceeds as:
$$
\text{Hippurate} + \text{H}_2\text{O} \xrightarrow{\text{hippuricase}} \text{Glycine} + \text{Benzoate}
$$

Clinically, this test aids in identifying pathogens in urinary tract infections and neonatal sepsis. A positive result (benzoate detection via ferric chloride or ninhydrin assays) distinguishes S. agalactiae from non-hydrolyzing species like Streptococcus pyogenes [6].

Table 2: Hippurate-Hydrolyzing Microorganisms

MicroorganismClinical RelevanceHydrolysis Efficiency (%)
Campylobacter jejuniGastroenteritis92–98
Gardnerella vaginalisBacterial vaginosis85–90
Listeria monocytogenesFoodborne illness75–80

False positives arise in Enterococcus faecalis due to nonspecific esterases, necessitating confirmatory tests like CAMP factor analysis [6].

Extensive metabolome-wide association studies have established hippurate as the metabolite most strongly associated with microbial gene richness in human populations [1]. In the landmark MetaHIT study involving 271 middle-aged non-diabetic Danish individuals, urinary hippurate concentrations demonstrated the strongest positive correlation with high microbial gene counts, with a correlation coefficient of r² = 0.173 and statistical significance of p = 1.99×10⁻⁹ [1]. This relationship was validated through cross-validated orthogonal partial least squares discriminant analysis models that significantly predicted variance associated with gene richness through permutation testing (p = 1.00×10⁻⁴, 10,000 randomizations) [1].

The association between hippurate levels and microbial diversity extends to multiple indices of ecosystem complexity. Urinary hippurate concentrations correlate significantly with Shannon diversity indices (r² = 0.108, p = 2.82×10⁻⁸), establishing its utility as a surrogate marker for overall microbiome diversity [1] [3]. This relationship reflects the fundamental principle that diverse microbial communities possess greater functional redundancy, enabling multiple bacterial species to contribute to the same metabolic pathways that ultimately generate benzoate precursors for hippurate synthesis.

Functional redundancy, defined as the capacity of different microbial taxa to perform similar ecological functions, represents a critical aspect of microbiome resilience and stability [4] [5]. Studies have demonstrated that hippurate levels positively associate with microbial functional redundancy, particularly in pathways related to phenylpropanoid metabolism [2] [6]. This association suggests that hippurate serves as an integrated marker of the gut microbiome's capacity to maintain metabolic functions despite perturbations or species composition changes.

The mechanistic basis for hippurate's role as a diversity biomarker lies in the distributed nature of benzoate production pathways across multiple bacterial phyla. Metagenomic analyses have identified 2,733 KEGG modules positively associated with urinary hippurate levels (false discovery rate p < 0.05), indicating the involvement of numerous metabolic pathways in its precursor generation [1] [7]. This extensive pathway involvement explains why hippurate levels reflect overall microbial gene richness rather than the abundance of specific bacterial species.

MeasureCorrelation Coefficient (r²)P-valueStudy PopulationReference
Microbial Gene Richness (>480,000 genes)0.1731.99×10⁻⁹MetaHIT (n=271) [1]
Shannon Diversity Index0.1082.82×10⁻⁸MetaHIT (n=271) [1]
Functional RedundancyPositive associationp<0.05Multiple studies [2]
Gene Count CorrelationStrongest positive association6.84×10⁻⁸MetaHIT (n=271) [1]
Cross-validated Model SignificanceSignificant prediction1.00×10⁻⁴MetaHIT (n=271) [1]

The clinical relevance of hippurate as a biomarker extends to metabolic health outcomes. Individuals with low microbial gene richness consistently present significantly lower urinary hippurate levels compared to those with high gene richness [1]. This relationship has implications for understanding the connection between microbiome diversity and host health, as reduced microbial gene richness has been associated with increased risk of metabolic syndrome, obesity, and inflammatory conditions [8] [9].

Modulation of Host Metabolic Pathways Through Benzoate-Glycine Conjugation

The benzoate-glycine conjugation pathway represents a fundamental mechanism through which the gut microbiome influences host metabolism, with hippurate formation serving as a critical endpoint of this host-microbe co-metabolic process [10] [11]. This pathway involves a sophisticated interplay between microbial benzoate production and host enzymatic machinery, ultimately modulating systemic metabolic processes beyond simple detoxification.

The initial step in benzoate metabolism involves activation by acyl-coenzyme A synthetase medium-chain (ACSM2A), an ATP-dependent enzyme that converts benzoate to benzoyl-coenzyme A in the mitochondrial matrix [12] [13]. This activation reaction represents the rate-limiting step in hippurate formation and requires significant energy investment, highlighting the metabolic commitment of the host to processing microbially-derived compounds. The enzyme demonstrates strict cofactor requirements, with optimal activity requiring magnesium (2.5 millimolar) and potassium (100 millimolar) concentrations [12].

Glycine N-acyltransferase catalyzes the subsequent conjugation reaction, forming hippurate and regenerating free coenzyme A from benzoyl-coenzyme A and glycine [12] [13]. This enzymatic step has profound implications for glycine homeostasis, as increased benzoate consumption can lead to glycine depletion with potential consequences for neurotransmitter synthesis, collagen formation, and nucleic acid metabolism [10]. The glycine conjugation reaction occurs exclusively in mitochondria, reflecting the compartmentalized nature of this detoxification pathway.

Recent discoveries have revealed an additional layer of complexity in host-microbe co-metabolism through the identification of medium-chain acyl-coenzyme A dehydrogenase involvement in hippurate generation [14]. This pathway involves bacterial reduction of phenylalanine to phenylpropionic acid, followed by host re-oxidation through medium-chain acyl-coenzyme A dehydrogenase, ultimately contributing to circulating hippurate levels. This mechanism demonstrates how the gut microbiome can influence host metabolism through multiple convergent pathways.

The metabolic effects of benzoate-glycine conjugation extend beyond detoxification to influence fundamental cellular processes. Studies in hepatocytes have demonstrated that hippurate treatment inhibits triglyceride accumulation and rescues insulin resistance induced by chronic insulin exposure [15]. These effects involve modulation of metabolic profiles, with hippurate increasing abundance of metabolites involved in energy homeostasis while decreasing inflammatory mediators.

Enzyme/ProcessFunctionLocationMetabolic ImpactClinical Relevance
Acyl-CoA Synthetase Medium-Chain (ACSM2A)Benzoate activation to benzoyl-CoAMitochondrial matrixATP-dependent activationRate-limiting step
Glycine N-acyltransferase (GLYAT)Glycine conjugation to form hippurateMitochondrial matrixCoA regenerationGlycine depletion risk
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Host re-oxidation of phenylpropionic acidMitochondrial matrixHost-microbe co-metabolismCirculating metabolite generation
Organic Anion Transporter (MCT2)Benzoate uptake in liver/kidneyHepatorenal cellsFacilitates detoxificationKidney function assessment
Hippurate Hydrolase (MC00020)Hippurate deconjugation (microbial)Gut microbiomeReduces urinary hippurateEnterotype-dependent activity

The systemic implications of benzoate-glycine conjugation encompass multiple organ systems. In hepatic tissues, hippurate has been shown to associate negatively with steatosis and inflammation while positively correlating with glucose tolerance [15]. Hepatic hippurate concentrations demonstrate stronger associations with metabolic dysfunction-associated steatotic liver disease phenotypes than circulating levels, suggesting direct protective effects at the tissue level.

Renal function represents another critical aspect of hippurate metabolism, as the kidneys serve as both sites of conjugation and primary routes of excretion [16] [17]. Chronic kidney disease patients demonstrate altered hippurate metabolism, with implications for uremic toxin accumulation and acid-base balance [18]. The compound's role in contributing to anion gap acidosis in uremic conditions highlights the clinical relevance of understanding its metabolic fate.

The temporal dynamics of benzoate-glycine conjugation reveal important insights into host-microbe metabolic coordination. Studies in Crohn disease patients demonstrated that reduced baseline hippurate levels could be normalized through benzoate supplementation, confirming that microbial production rather than host conjugation capacity represents the limiting factor in most disease states [16]. This finding has implications for therapeutic interventions targeting the gut microbiome to restore metabolic function.

Association With Enterotype-Specific Microbial Consortia

The relationship between hippurate production and specific microbial community structures has revealed fundamental insights into the enterotype-dependent nature of host-microbiome metabolic interactions. Human gut microbiomes can be classified into distinct enterotypes characterized by the dominance of specific bacterial genera, with profound implications for benzoate metabolism and subsequent hippurate formation [19] [20].

The Ruminococcaceae enterotype, dominated by Firmicutes phylum members, demonstrates the highest capacity for hippurate production among all enterotype classifications [21] [7]. This enterotype is characterized by high microbial gene richness (exceeding 480,000 genes) and robust representation of benzoate biosynthetic pathways [1]. Individuals with Ruminococcaceae-dominated microbiomes exhibit the lowest blood pressure values and strongest associations with metabolic health markers, correlating with elevated hippurate production [22]. The prevalence of this enterotype ranges from 20 to 40 percent in healthy populations, with higher representation among individuals consuming balanced diets rich in fruits and vegetables.

Prevotella enterotypes, characterized by Bacteroidetes dominance, maintain high hippurate production capacity despite different phylogenetic composition compared to Ruminococcaceae communities [21]. These microbiomes demonstrate similar gene richness levels and benzoate metabolic module representation, indicating functional convergence despite taxonomic divergence. Prevotella enterotypes are typically associated with carbohydrate-rich diets and maintain positive correlations with metabolic health outcomes, though the specific mechanisms may differ from Firmicutes-dominated communities.

The Bacteroides 1 enterotype represents an intermediate phenotype with moderate hippurate production capacity and gene richness levels [23] [22]. While still dominated by Bacteroidetes, this enterotype maintains functional capabilities for benzoate metabolism, though at reduced levels compared to Ruminococcaceae or Prevotella types. Clinical associations include moderate health outcomes with less pronounced metabolic benefits compared to high hippurate-producing enterotypes.

In contrast, the Bacteroides 2 enterotype exhibits significantly reduced hippurate production capacity and represents a dysbiotic microbial configuration [23] [24]. This enterotype is characterized by low microbial cell densities, reduced gene richness (typically below 480,000 genes), and diminished representation of benzoate biosynthetic pathways [1] [7]. The prevalence of Bacteroides 2 ranges from 13 percent in general populations to as high as 78 percent in inflammatory bowel disease patients, correlating with systemic inflammation and metabolic dysfunction.

EnterotypeDominant PhylaHippurate Production CapacityBenzoate Metabolic ModulesGene Richness AssociationHealth AssociationPrevalence in Population
Ruminococcaceae (Rum)FirmicutesHighMC0004 (100%), MC0005 (74%)High (>480,000 genes)Metabolic health, lowest blood pressure20-40% (healthy)
Prevotella (Prev)BacteroidetesHighMC0004 (100%), MC0005 (74%)High (>480,000 genes)Metabolic health20-30% (healthy)
Bacteroides 1 (Bact1)BacteroidetesModerateMC0004 presentModerateModerate health outcomes25-35%
Bacteroides 2 (Bact2)BacteroidetesLowMC0004/MC0005 reducedLow (<480,000 genes)Dysbiotic, inflammation, obesity13% (general), 78% (IBD)
Mixed enterotypesVariableVariableDependent on compositionVariableDepends on dominant typeVaries by health status

The molecular basis for enterotype-specific hippurate production lies in the differential distribution of phenylpropanoid metabolic modules across bacterial phylogenetic groups [1] [25]. Metagenomic analysis has identified two key modules significantly associated with urinary hippurate levels: MC0004 (cinnamate conversion leading to phenylpropanoate production) and MC0005 (coumarate degradation to benzoate). Module MC0004 demonstrates universal prevalence (100 percent) across healthy populations, while MC0005 shows 74 percent prevalence with specific phylogenetic associations.

The distribution of these metabolic modules reveals important enterotype-specific patterns. MC0004 orthologs are predominantly found in Firmicutes, Actinobacteria, and Proteobacteria genomes, with notable absence in Bacteroidetes members [1]. This distribution pattern explains the reduced benzoate production capacity observed in Bacteroides-dominated enterotypes, particularly Bacteroides 2. Similarly, MC0005 distribution is limited to Firmicutes and Proteobacteria, further contributing to the phylogenetic constraints on hippurate production.

The phenylpropanoid pathway connects diverse dietary substrates including phenylalanine, quinic acid, shikimic acid, and chlorogenic acid to benzoate formation [1] [26]. This pathway represents a convergence point for polyphenol metabolism, with cinnamate serving as a key intermediate in the degradation of plant secondary metabolites. The abundance of cinnamate-containing compounds in berries and other polyphenol-rich foods explains the dietary dependence of hippurate production and its correlation with fruit and whole grain consumption [26] [8].

Module CodePathway DescriptionPrevalence in PopulationHippurate CorrelationDominant Bacterial PhylaEnterotype Distribution
MC0004Cinnamate conversion to phenylpropanoate100%Positive (ρ=0.19, q=0.006)Firmicutes, Actinobacteria, ProteobacteriaAbsent in Bacteroidetes
MC0005Coumarate degradation to benzoate74%Positive (ρ=0.21, q=0.006)Firmicutes, ProteobacteriaLimited in Bacteroidetes
MC00020Hippurate hydrolase activityVariableNegative contributionVariableEnterotype-dependent
Phenylpropanoid degradationPolyphenol to cinnamate conversion>90%Positive associationFirmicutes, BacteroidetesBroadly distributed
Benzoate production pathwayComplete phenylpropanoid to benzoateUniversalStrongest correlationAll major phylaVaries by enterotype

The clinical implications of enterotype-specific hippurate production extend to personalized medicine approaches for metabolic health optimization. Individuals with Bacteroides 2 enterotypes may require targeted interventions to restore benzoate production capacity, potentially through specific dietary modifications or microbiome modulation strategies. The identification of hippurate hydrolase activity (MC00020) as a negative contributor to urinary hippurate concentrations suggests that some enterotypes may actively degrade hippurate, representing an additional layer of metabolic complexity [1] [27].

The enterotype-dependent nature of hippurate production also has implications for interpreting clinical biomarker studies. Baseline hippurate levels may need to be adjusted for enterotype classification to accurately assess individual metabolic health status. This consideration becomes particularly important in populations with high prevalence of dysbiotic enterotypes, where low hippurate levels may reflect microbial community structure rather than overt metabolic dysfunction.

Sequence

G

Dates

Last modified: 08-19-2023

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